1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine
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Overview
Description
N,N,N',N'-Tetraphenyl-1,3-benzenediamine: is an organic compound characterized by its structure, which includes two phenyl groups attached to each nitrogen atom of the 1,3-benzenediamine core. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The compound can be synthesized through the biphenyl synthesis method, where 1,3-benzenediamine reacts with phenylboronic acid in the presence of a palladium catalyst.
Direct Arylation: Another method involves the direct arylation of 1,3-benzenediamine with phenyl halides under high-temperature conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature and pressure ensures high yield and purity.
Continuous Flow Synthesis: Some manufacturers use continuous flow synthesis to produce the compound on a larger scale, which offers better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: N,N,N',N'-Tetraphenyl-1,3-benzenediamine can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties. Biology: It serves as a fluorescent probe in biological imaging to study cellular processes. Medicine: The compound is investigated for its potential use in drug delivery systems and as an anti-inflammatory agent. Industry: It is utilized in the production of advanced materials, such as conjugated microporous polymers for gas storage and separation.
Molecular Targets and Pathways Involved:
Fluorescent Probes: The compound interacts with specific cellular components, allowing for visualization under fluorescence microscopy.
Catalytic Properties: In coordination complexes, it facilitates electron transfer reactions, enhancing catalytic efficiency.
Comparison with Similar Compounds
N,N,N',N'-Tetraphenyl-1,4-phenylenediamine: Similar structure but different positioning of phenyl groups.
1,3,5-Tris(diphenylamino)benzene: Contains three diphenylamino groups on a benzene ring.
1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Similar to the above but with methyl groups on the phenyl rings.
Uniqueness: N,N,N',N'-Tetraphenyl-1,3-benzenediamine stands out due to its specific arrangement of phenyl groups, which influences its reactivity and applications.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
Properties
Molecular Formula |
C30H24N2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C30H24N2/c1-5-14-25(15-6-1)31(26-16-7-2-8-17-26)29-22-13-23-30(24-29)32(27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-24H |
InChI Key |
IOXVRZSNGAOKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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